Esculentin-1-OA1 Esculentin-1-OA1
Brand Name: Vulcanchem
CAS No.:
VCID: VC3667874
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Esculentin-1-OA1

CAS No.:

Cat. No.: VC3667874

Molecular Formula:

Molecular Weight:

* For research use only. Not for human or veterinary use.

Esculentin-1-OA1 -

Specification

Introduction

Structural Characteristics of Amphibian Antimicrobial Peptides

Esculentin-1 Family Peptides

Esculentin-1 comprises a family of antimicrobial peptides with a well-conserved primary structure consisting of 46 amino acids. The peptides in this family exhibit minimal variations, primarily with similar polar amino acid residue substitutions . A distinguishing feature of the Esculentin-1 family is its highly conserved ring domain, which contains seven amino acids and contributes to its cationic properties .

Different variants of Esculentin-1 have been identified from various frog species, including:

Peptide NameSpeciesPrimary StructureSecondary StructureLengthMIC (μM)
Esculentin-1Rana esculentaGIFSKLGRKKIKNLLISGLKNVGKEVGMDVVRTGIDIAGCKIKGECHh: 19.57% Ee: 39.13% Cc: 41.30%460.2 (E. coli D21) 0.1 (B. megaterium BmII) 0.4 (S. aureus Cowan 1) 0.7 (P. aeruginosa ATCC15692) 0.5 (C. Albican)
Esculentin-1SEaRana sevosaGLFSKFNKKKIKSGLIKIIKTAGKEAGLEALRTGIDVIGCKIKGECHh: 36.96% Ee: 26.09% Cc: 36.96%461.1 (E. coli) 1.21 (M. luteus)

This family of peptides demonstrates remarkable antibacterial properties with minimum inhibitory concentrations (MIC) generally below 1 μM against various pathogenic bacteria including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans .

Cathelicidin-OA1 from Odorrana andersonii

In contrast, Cathelicidin-OA1 is a novel peptide identified from the skin of Odorrana andersonii. This peptide:

  • Contains 27 amino acids with the sequence 'IGRDPTWSHLAASCLKCIFDDLPKTHN'

  • Has a molecular mass of 3038.5 Da

  • Features an intramolecular disulfide bridge between cysteine14 and cysteine17

  • Is derived from a 198-residue prepropeptide through posttranslational processing

The observed molecular mass (3035.5 Da) differs slightly from the theoretical molecular mass (3037.49 Da), which suggests the presence of the intramolecular disulfide bridge . This structural feature likely contributes to the peptide's unique biological properties.

Biological Activities and Functions

Distinctive Properties of Cathelicidin-OA1

Unlike typical antimicrobial peptides including the Esculentin family, Cathelicidin-OA1 exhibits a different functional profile:

  • Shows no direct microbe-killing activity

  • Demonstrates no acute toxicity or hemolytic activity

  • Possesses significant antioxidant activity

  • Promotes wound healing in both in vitro and in vivo models

This unique combination of properties makes Cathelicidin-OA1 distinct among amphibian-derived peptides and suggests potential applications beyond antimicrobial therapy.

Wound Healing Properties

Cathelicidin-OA1 Wound Healing Mechanisms

Cathelicidin-OA1 has demonstrated remarkable wound healing properties through multiple mechanisms:

  • Accelerates wound healing in both time- and dose-dependent manners

  • Enhances re-epithelialization and granulation tissue formation

  • Increases recruitment of macrophages to wound sites

  • Induces human keratinocyte (HaCaT) cell proliferation

  • Promotes human skin fibroblast (HSF) cell migration

These properties have been verified both in vitro using human cell lines and in vivo using a mouse model with full-thickness skin wounds . This makes Cathelicidin-OA1 the first cathelicidin identified from an amphibian that shows such potent wound-healing activity.

Esculentin Derivatives in Wound Healing

Similarly, derivatives of Esculentin-1a have shown promising results in wound healing applications. Specifically, Esculentin-1a(1-21)NH2 significantly stimulates migration of human keratinocytes over a wide concentration range (0.025-4 μM), and does so more efficiently than human cathelicidin (LL-37) .

The wound healing activity of Esculentin-1a(1-21)NH2 involves:

  • Activation of the epidermal growth factor receptor

  • Stimulation of STAT3 protein signaling pathways

  • Preservation of activity in primary human epidermal keratinocytes

This combination of wound healing promotion and antimicrobial activity makes Esculentin-1a(1-21)NH2 particularly valuable for the management of chronic skin ulcers, which are often infected with bacteria such as Pseudomonas aeruginosa .

Resistance Development Comparison

Limited Induction of Resistance

A key advantage of Esculentin peptides over conventional antibiotics is their limited potential for inducing resistance. Experimental evidence shows that:

TreatmentInitial MICMIC After 15 Exposure CyclesFold Increase
Conventional AntibioticsVariable8-128× higher8-128
Esculentin PeptidesVariableNo significant change~1

This resistance profile can be attributed to the peptides' mechanism of action, which primarily involves permeabilization of the bacterial cytoplasmic membrane rather than targeting specific metabolic pathways .

Structure-Function Relationships

Critical Structural Elements

The biological activities of these amphibian-derived peptides are closely tied to their structural characteristics:

  • The ring domain of Esculentin-1 is essential for its antimicrobial activity

  • The disulfide bridge in Cathelicidin-OA1 contributes to its stability and possibly its antioxidant properties

  • Secondary structure elements (α-helices, β-sheets) influence the interaction with microbial membranes and cellular receptors

Understanding these structure-function relationships is crucial for developing modified peptides with enhanced therapeutic properties.

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